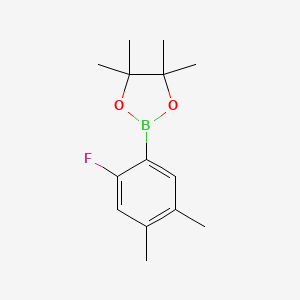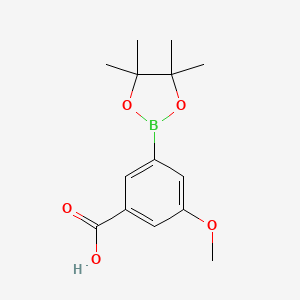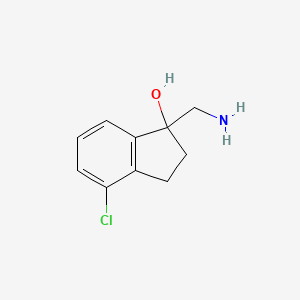
1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol
Übersicht
Beschreibung
In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The aminomethyl group, for example, consists of a methyl group (CH2) attached to an amino group (NH2) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, aminomethyl propanol is an organic compound with the formula H2NC(CH3)2CH2OH. It is a colorless liquid that is classified as an alkanolamine .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol serves as a precursor in the synthesis of various organic compounds. Research has explored its utility in forming derivatives through reactions such as aminomethylation, which involves the addition of an aminomethyl group to other compounds. This process is crucial for creating substances with potential pharmacological activities. For instance, the synthesis of 1,6-bisaryl-2,5-bis(aminomethyl)-1,6-hexanedione dihydrochlorides and similar derivatives showcases the compound's role in generating new chemical entities with defined structural characteristics confirmed by IR and NMR spectroscopy (Agababyan et al., 2002).
Biological Activity Exploration
The compound's derivatives are studied for their biological activities, such as inhibition of enzymes like adenosine deaminase, which plays a significant role in purine metabolism. This exploration helps in understanding the structure-activity relationship, contributing to the development of novel therapeutic agents. Some derivatives have shown moderate levels of antibacterial activity against Gram-positive microorganisms, indicating the potential for antimicrobial drug development (Gasparyan et al., 2015).
Green Chemistry and Environmental Considerations
Research has also focused on the synthesis of related compounds under solvent-free conditions, highlighting an environmental-friendly approach to chemical synthesis. For example, the preparation of 2-(2,4-Dichlorobenzylidene)-2,3-dihydroinden-1-one through grinding solid mixtures under solvent-free conditions demonstrates an effort towards sustainable chemistry practices. Such methodologies not only reduce hazardous waste but also improve the efficiency of chemical processes (Li-rong, 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(aminomethyl)-4-chloro-2,3-dihydroinden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-2-8-7(9)4-5-10(8,13)6-12/h1-3,13H,4-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEDGLKWZVRLSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C(=CC=C2)Cl)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Ethoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1465759.png)


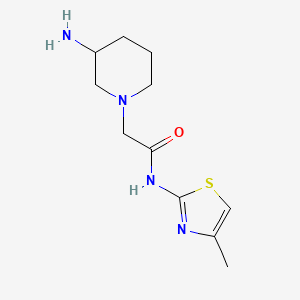
![1-[(4-Bromophenyl)methyl]piperidin-3-amine](/img/structure/B1465766.png)
![3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1465767.png)
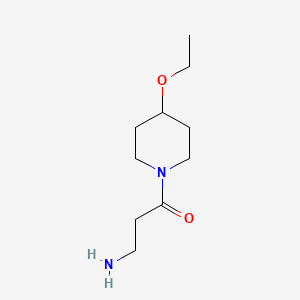
![8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465770.png)
[3-(methylamino)propyl]amine](/img/structure/B1465774.png)

![[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine](/img/structure/B1465777.png)

